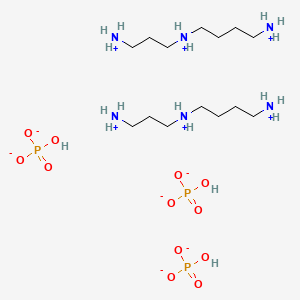

1,4-Butanediamine, N-(3-aminopropyl)-, phosphate (2:3)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“1,4-Butanediamine, N-(3-aminopropyl)-, phosphate (2:3)”, also known as BAP, is an organic compound with a wide range of uses in the pharmaceutical, agricultural, and industrial industries12. It is a derivative of 1,4-butanediamine and is used as a precursor for the synthesis of various chemicals, as well as a reagent for the synthesis of other organic compounds1.

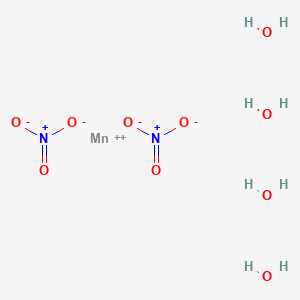

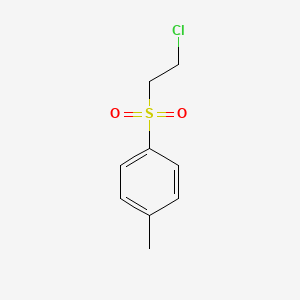

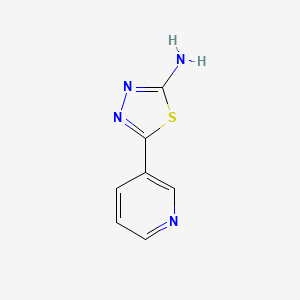

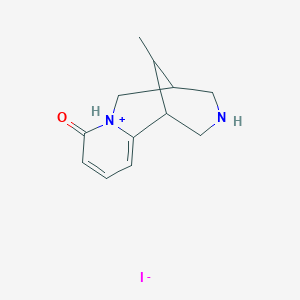

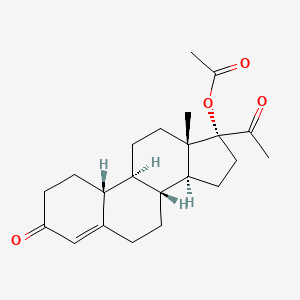

Molecular Structure Analysis

The molecular formula of “1,4-Butanediamine, N-(3-aminopropyl)-, phosphate (2:3)” is C14H47N6O12P312. The molecular weight is approximately 584.48 g/mol12.

Wissenschaftliche Forschungsanwendungen

2. Exposure to Environmental Chemicals in Pregnant Women

- Application Summary : Research has measured metabolites of organophosphate pesticides, phthalates, and bisphenol A in pregnant women, indicating intake via pesticide residues in food, canned food consumption, and use of personal care products.

- Results or Outcomes : The research indicated intake of certain chemicals via pesticide residues in food, canned food consumption, and use of personal care products in pregnant women.

3. Study on Workers Exposed to Brominated Chemicals

- Application Summary : A mortality study on workers potentially exposed to brominated compounds like DBCP, TRIS, PBB, and DDT found significant mortality excess due to diseases of the circulatory system among workers potentially exposed to DBCP.

- Results or Outcomes : The study found significant mortality excess due to diseases of the circulatory system among workers potentially exposed to DBCP.

4. Use in Screening Compounds

- Application Summary : This compound, also known as Tris (3-aminopropyl)phosphine, is used in various fields such as medical research, environmental research, and industrial research due to its unique properties.

5. Electrogenerated Chemiluminescence

- Application Summary : N-(3-aminopropyl)diethanolamine, a similar compound to 1,4-Butanediamine, N-(3-aminopropyl)-, phosphate (2:3), has been used as a coreactant for enhancing tris(2,2’-bipyridyl)-ruthenium(II) electrochemiluminescence . It is much more effective than other compounds at gold and platinum electrodes .

- Results or Outcomes : The electrochemiluminescence intensities of the Ru(bpy)3 2+/N-(3-aminopropyl)diethanolamine system are stronger than that of other systems at Au, Pt, and glassy carbon electrodes .

6. Use in Screening Compounds

- Application Summary : This compound is widely used in various fields such as medical research, environmental research, and industrial research due to its unique properties.

7. Electrogenerated Chemiluminescence

- Application Summary : N-(3-aminopropyl)diethanolamine, a similar compound to 1,4-Butanediamine, N-(3-aminopropyl)-, phosphate (2:3), has been used as a coreactant for enhancing tris(2,2’-bipyridyl)-ruthenium(II) electrochemiluminescence . It is much more effective than other compounds at gold and platinum electrodes .

- Results or Outcomes : The electrochemiluminescence intensities of the Ru(bpy)3 2+/N-(3-aminopropyl)diethanolamine system are stronger than that of other systems at Au, Pt, and glassy carbon electrodes .

Eigenschaften

CAS-Nummer |

49721-50-8 |

|---|---|

Produktname |

1,4-Butanediamine, N-(3-aminopropyl)-, phosphate (2:3) |

Molekularformel |

C14H47N6O12P3 |

Molekulargewicht |

584.48 g/mol |

IUPAC-Name |

4-azaniumylbutyl(3-azaniumylpropyl)azanium;hydrogen phosphate |

InChI |

InChI=1S/2C7H19N3.3H3O4P/c2*8-4-1-2-6-10-7-3-5-9;3*1-5(2,3)4/h2*10H,1-9H2;3*(H3,1,2,3,4) |

InChI-Schlüssel |

RQFVSMCFDFGRDX-UHFFFAOYSA-N |

SMILES |

C(CC[NH2+]CCC[NH3+])C[NH3+].C(CC[NH2+]CCC[NH3+])C[NH3+].OP(=O)([O-])[O-].OP(=O)([O-])[O-].OP(=O)([O-])[O-] |

Kanonische SMILES |

C(CC[NH2+]CCC[NH3+])C[NH3+].C(CC[NH2+]CCC[NH3+])C[NH3+].OP(=O)([O-])[O-].OP(=O)([O-])[O-].OP(=O)([O-])[O-] |

Andere CAS-Nummern |

49721-50-8 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.